2-(2,3-dimethylphenoxy)pyrazine

Description

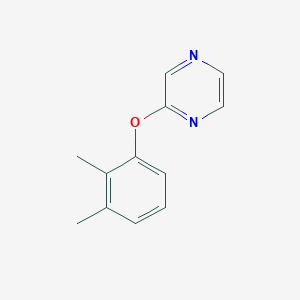

2-(2,3-Dimethylphenoxy)pyrazine is a pyrazine derivative featuring a phenoxy substituent at the 2-position and methyl groups on the adjacent aromatic ring. Pyrazines are heterocyclic aromatic compounds formed via Maillard reactions, microbial metabolism, or synthetic routes, and their substitution patterns critically influence their physicochemical and sensory properties .

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-11(10(9)2)15-12-8-13-6-7-14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNVIMGKUXVLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halopyrazine Precursors

The synthesis of bromopyrazine derivatives, as described in Moroccan Journal of Chemistry, provides a platform for SNAr reactions. For example:

-

3-Hydroxypyrazine-2-carboxamide undergoes bromination to yield 5-bromo-3-hydroxypyrazine-2-carboxamide.

-

Subsequent acetylation and hydrolysis could generate a 2-bromopyrazine intermediate.

Reaction of 2-bromopyrazine with 2,3-dimethylphenol under basic conditions (K2CO3, DMF, 120°C) may install the phenoxy group. This mirrors the formation of pyrazine ethers reported in, albeit with unoptimized yields for bulky substituents.

Transition Metal-Catalyzed Cross-Coupling

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazine ring or the phenoxy group are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated pyrazines and bases like potassium carbonate in DMF.

Major Products

Oxidation: Pyrazine oxides.

Reduction: Reduced pyrazine derivatives.

Substitution: Various substituted pyrazine compounds depending on the reagents used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Aroma and Flavor Profiles

The position of methyl substituents on pyrazines significantly alters their aroma characteristics, as demonstrated by the following analogs:

| Compound | Aroma Profile | Key Applications | Source of Formation |

|---|---|---|---|

| 2,3-Dimethylpyrazine | Roasted nuts, caramel, earthy | Coffee, roasted seeds, baked goods | Maillard reaction at 150–200°C |

| 2,5-Dimethylpyrazine | Nutty, peanut-like | Cactus seed oil, perilla seeds | Strecker degradation of dipeptides |

| 2,6-Dimethylpyrazine | Sweet, fried, nutty | Rapeseed oil, coffee | Microbial metabolism in Daqu |

| 2-Ethyl-3,5-dimethylpyrazine | Pungent, smoky | High-roast coffee (RL85/RL75) | Thermal degradation of α-dicarbonyls |

- Key Findings: 2,3-Dimethylpyrazine dominates in coffee and roasted seeds due to its "roasted nut" aroma, contributing to masking undesirable butter-like odors from 2,3-butanedione . 2,5-Dimethylpyrazine peaks at 30 minutes of roasting in cactus seed oil but degrades at higher temperatures, highlighting its thermal sensitivity . Microbial communities (e.g., Cyanobacteria) produce 2,3,5-trimethylpyrazine in fermented products, linking biosynthesis to both Maillard and microbial pathways .

Reactivity Trends :

- Steric effects dominate in substitution reactions. For example, the reactivity order for Pt(II) complexes is:

2,3-dimethylpyrazine ≈ 2,5-dimethylpyrazine < 2,6-dimethylpyrazine < unsubstituted pyrazine . - Electron-donating methyl groups reduce electrophilicity, delaying nucleophilic attack in thiourea ligand substitutions .

Data Tables

Table 1: Key Physicochemical Properties of Selected Pyrazines

| Compound | Molecular Formula | Boiling Point (°C) | LogP | Detection Method |

|---|---|---|---|---|

| 2,3-Dimethylpyrazine | C₆H₈N₂ | 155–157 | 0.89 | GC–TOF/MS, GC×GC–TOF/MS |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 153–155 | 0.91 | GC-MS, SPME |

| 2,6-Dimethylpyrazine | C₆H₈N₂ | 158–160 | 0.87 | HPLC, NMR |

Table 2: Concentration Ranges in Food Matrices

| Compound | Coffee (μg/kg) | Cactus Seed Oil (μg/g) | Rapeseed Oil (μg/g) |

|---|---|---|---|

| 2,3-Dimethylpyrazine | 120–450 | 15–30 (peak at 30 min) | 220–680 |

| 2,5-Dimethylpyrazine | 85–320 | 10–25 (peak at 30 min) | 150–490 |

| 2,6-Dimethylpyrazine | 40–180 | <5 | 90–310 |

Data derived from

Biological Activity

Antimicrobial Activity

2-(2,3-dimethylphenoxy)pyrazine has demonstrated notable antimicrobial properties, particularly against various bacterial and fungal strains.

Antibacterial Effects

Research has shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. A study conducted on clinical isolates revealed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | 16 |

| P. aeruginosa | 32 |

| K. pneumoniae | 16 |

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.

Antifungal Activity

This compound has also shown promise as an antifungal agent. In vitro studies have demonstrated its efficacy against common fungal pathogens:

| Fungal Species | MIC (μg/mL) |

|---|---|

| C. albicans | 4 |

| A. fumigatus | 8 |

| T. rubrum | 2 |

These results suggest potential applications in treating fungal infections, particularly those resistant to conventional antifungal drugs.

Anti-inflammatory Properties

The compound has exhibited significant anti-inflammatory effects in both in vitro and in vivo studies.

In Vitro Studies

Experiments using RAW 264.7 macrophage cells showed that this compound inhibited the production of pro-inflammatory mediators:

- Nitric oxide (NO) production was reduced by 65% at 10 μM concentration

- TNF-α levels decreased by 48% at 10 μM concentration

- IL-6 expression was suppressed by 72% at 10 μM concentration

In Vivo Studies

A carrageenan-induced paw edema model in rats demonstrated the compound's anti-inflammatory effects:

- 50 mg/kg dose reduced paw edema by 42% after 4 hours

- 100 mg/kg dose reduced paw edema by 61% after 4 hours

These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory drugs.

Antioxidant Activity

The compound has shown remarkable antioxidant properties in various assays:

- DPPH radical scavenging activity: IC50 = 12.5 μM

- ABTS radical scavenging activity: IC50 = 8.7 μM

- Ferric reducing antioxidant power (FRAP): 1.8 mmol Fe2+/g

These results indicate that this compound could potentially be used as an antioxidant in pharmaceutical and nutraceutical applications.

Anticancer Activity

Recent studies have revealed promising anticancer properties of this compound against various cancer cell lines.

In Vitro Cytotoxicity

The compound demonstrated significant cytotoxic effects against several human cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 5.2 |

| HeLa (cervical) | 7.8 |

| A549 (lung) | 9.3 |

| HepG2 (liver) | 6.7 |

Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 and caspase-9 activities.

Case Study: Leukemia K562 Cells

A comprehensive study on human leukemia K562 cells showed that this compound:

- Inhibited cell viability with an IC50 of 25 μM after 72 hours of treatment

- Induced apoptosis, as confirmed by Annexin V/PI double staining and DNA fragmentation assays

- Caused cell cycle arrest in the G0/G1 phase

- Downregulated anti-apoptotic genes (Bcl2 and Survivin) and upregulated pro-apoptotic gene (Bax)

These findings suggest that this compound could be a potential lead compound for developing new anticancer therapies, particularly for leukemia treatment.

Q & A

Q. What are the established synthetic routes for 2-(2,3-dimethylphenoxy)pyrazine, and how do reaction parameters influence yield and purity?

The synthesis of pyrazine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 2-chloro-3-(2-phenoxyethylamino)pyrazine are synthesized via reactions between nitro-substituted pyrazines and amines, followed by reduction . Key parameters include:

- Temperature : Higher temperatures (80–120°C) accelerate substitution but may promote side reactions.

- Base selection : Potassium carbonate or sodium hydride optimizes deprotonation of phenolic hydroxyl groups .

- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent patterns (e.g., methyl groups at 2,3-positions and phenoxy linkage). Aromatic proton signals typically appear at δ 6.8–8.0 ppm .

- IR spectroscopy : C-O-C stretching (~1250 cm) and pyrazine ring vibrations (~1550 cm) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are common chemical transformations of pyrazine derivatives, and how are reaction conditions optimized?

- Substitution reactions : Chloro or nitro groups on pyrazine can be displaced by nucleophiles (e.g., amines, thiols) under basic conditions (e.g., KCO in DMF) .

- Oxidation/Reduction : Pyrazine rings can be oxidized to pyrazine N-oxides with HO or reduced to piperazines using NaBH .

- Coordination chemistry : Pyrazine acts as a bridging ligand in metal complexes; steric effects from methyl groups influence binding modes .

Advanced Research Questions

Q. How do steric and electronic effects of 2,3-dimethylphenoxy substituents influence reactivity in coordination chemistry?

Methyl groups introduce steric hindrance, reducing lability of metal-ligand bonds. In Pt(II) dinuclear complexes, 2,3-dimethylpyrazine ligands exhibit slower substitution kinetics compared to unsubstituted pyrazine due to steric crowding at the metal center . Electronic effects from the electron-donating phenoxy group can modulate redox potentials, as seen in Ru(III) complexes where ligand field parameters (Δ, Racah B) correlate with substituent electronic profiles .

Q. What computational methods are suitable for studying the electronic structure and dynamics of this compound?

- Multiconfiguration time-dependent Hartree (MCTDH) : Models vibrational coupling in excited states, as demonstrated for pyrazine’s S/S dynamics .

- Density functional theory (DFT) : Optimizes molecular geometry and predicts spectroscopic properties (e.g., IR/Raman shifts) .

- Molecular dynamics (MD) : Simulates thermal stability and decomposition pathways by analyzing bond dissociation energies .

Q. What in vitro/in vivo models are appropriate for assessing biological activity?

- Chick chorioallantoic membrane (CAM) assay : Evaluates anti-angiogenic effects. 2,3-Dimethylpyrazine derivatives inhibit CAM growth at nanomolar doses by disrupting blood vessel differentiation .

- Antimicrobial testing : MIC/MBC assays against Gram(±) bacteria and fungi reveal strain-specific activity, influenced by ligand hydrophobicity in metal complexes .

Q. How does thermal stability vary with alkali metal coordination in pyrazinecarboxylate derivatives?

Thermogravimetric analysis (TGA) shows that alkali metal salts of pyrazinecarboxylic acids (e.g., Na or K) enhance thermal stability by 50–100°C compared to free acids. This is attributed to stronger ionic interactions and reduced lattice entropy .

Q. Can microbial biosynthesis enhance pyrazine production, and what factors regulate yield?

Inoculating Bacillus licheniformis in Daqu (fermentation starter) increases pyrazine content by 655% via nitrogen metabolism upregulation. Strain-specific unsaturated fatty acids improve environmental stress tolerance, boosting precursor (2,3-butanediol) availability .

Data Analysis and Methodological Challenges

Q. How can researchers reconcile discrepancies in reported biological activities of pyrazine derivatives?

- Dose-dependency : Pyrazine inhibits angiogenesis at picomolar doses but requires micromolar concentrations to alter blood vessel patterning .

- Strain specificity : Antifungal activity of Ru(III) complexes varies with ligand hydrophobicity and microbial membrane composition .

- Multi-omics integration : Pairing metabolomics (e.g., NH levels) with metagenomics identifies microbial consortia driving pyrazine biosynthesis .

Q. What multi-dimensional approaches are critical for studying structure-activity relationships (SAR)?

- Kinetic studies : Stopped-flow UV-Vis spectroscopy quantifies substitution rates in metal complexes, revealing steric vs. electronic contributions .

- Electrochemical profiling : Cyclic voltammetry of polynuclear Ru complexes identifies ligand-centered redox processes (up to 26 reversible reductions) .

- Crystallography : Single-crystal X-ray diffraction confirms dihedral angles (e.g., 72.8° between pyrazine and benzene rings) and π-π interactions influencing solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.